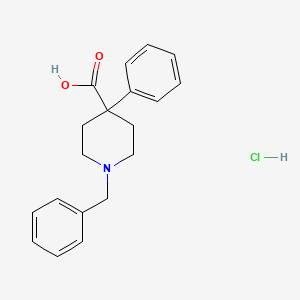
1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride is a chemical compound with the molecular formula C19H22ClNO2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
准备方法
The synthesis of 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzyl chloride and phenylacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Intermediate: The intermediate product, 1-benzyl-4-phenylpiperidine, is formed through a nucleophilic substitution reaction.
Carboxylation: The intermediate is then carboxylated using carbon dioxide to form 1-Benzyl-4-phenyl-4-piperidinecarboxylic acid.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the acid with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
科学研究应用
1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
作用机制
The mechanism of action of 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride can be compared with similar compounds such as:
1-Benzyl-4-phenylpiperidine: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.
4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic Acid: Similar structure but may have different pharmacological properties.
1-Benzyl-4-phenylisonipecotic Acid: Contains an isonipecotic acid group, which may influence its biological activity.
生物活性
1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride, a piperidine derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C19H22N2O2
Molecular Weight : 316.351 g/mol
IUPAC Name : 4-(anilino)-1-benzylpiperidine-4-carboxylic acid
CAS Number : 1013330-27-2
The compound features a piperidine ring substituted with a benzyl and phenyl group, along with a carboxylic acid functional group. Its structural complexity allows for diverse synthetic pathways and potential interactions with various biological targets.
The mechanism of action of this compound is believed to involve:
- Receptor Interaction : The compound may act as a ligand at specific neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. This modulation can influence neuronal signaling, potentially providing therapeutic effects in neurological disorders such as depression and anxiety.
- Enzyme Modulation : It interacts with various enzymes, potentially acting as an inhibitor or activator that modulates biochemical pathways. Further studies are required to elucidate the exact molecular mechanisms involved.
Biological Activities
This compound has been studied for several biological activities:
1. Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit anticonvulsant properties. In animal models, certain derivatives demonstrated significant protection against induced seizures in various tests (e.g., MES and 6 Hz tests), suggesting potential applications in treating epilepsy .
2. Analgesic Effects
The compound has been identified as having analgesic properties, similar to other piperidine derivatives. Studies show that it may provide pain relief by interacting with pain pathways in the central nervous system .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may protect neuronal cells from damage, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
属性
IUPAC Name |
1-benzyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.ClH/c21-18(22)19(17-9-5-2-6-10-17)11-13-20(14-12-19)15-16-7-3-1-4-8-16;/h1-10H,11-15H2,(H,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCYFWKVUMKRQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













